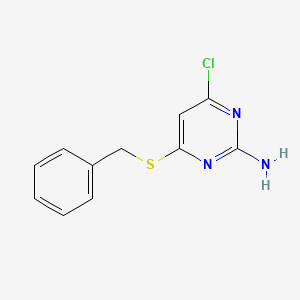![molecular formula C23H18N4O3S B2641832 N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide CAS No. 1226444-52-5](/img/new.no-structure.jpg)
N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrido[2,3-b]pyrazine core, which is known for its biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide typically involves multiple steps:
Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the Cyclopentyl Group: This step often involves the use of cyclopentyl bromide in a nucleophilic substitution reaction.
Addition of the Isopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using isopropyl halides and methylating agents.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the pyrido[2,3-b]pyrazine core, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopentyl and isopropyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic applications.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate
- N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylic acid
Uniqueness
Compared to similar compounds, N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide is unique due to its specific functional groups and their arrangement. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1226444-52-5 |
|---|---|
Formule moléculaire |
C23H18N4O3S |
Poids moléculaire |
430.48 |
Nom IUPAC |
3-(2-methylphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-14-7-3-5-9-16(14)21-24-19(30-25-21)13-26-18-11-12-31-20(18)22(28)27(23(26)29)17-10-6-4-8-15(17)2/h3-12H,13H2,1-2H3 |
Clé InChI |
RAVZTHCZWYWOAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(thiophen-2-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2641749.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2641750.png)
![6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride](/img/structure/B2641752.png)

![8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2641756.png)
![2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B2641758.png)
![(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641760.png)




![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2641771.png)

